

Check Availability & Pricing

## Potential off-target effects of Tivumecirnon

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Flx475    |           |
| Cat. No.:            | B10830906 | Get Quote |

## **Tivumecirnon Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance on the potential off-target effects of Tivumecirnon (FLX475).

### Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Tivumecirnon?

A1: Tivumecirnon is an orally active and selective antagonist of the C-C chemokine receptor 4 (CCR4).[1][2] Its primary mechanism involves blocking the interaction between CCR4 and its ligands, CCL17 and CCL22.[1] This action is designed to inhibit the migration of regulatory T cells (Tregs) into the tumor microenvironment, thereby enhancing the body's natural anti-tumor immune response.[2][3][4]

Q2: What is the known selectivity profile of Tivumecirnon?

A2: Tivumecirnon is described as a "highly selective" small molecule inhibitor of CCR4. Preclinical studies and clinical trial data have consistently highlighted its specificity for the CCR4 receptor.[3][4] While comprehensive public data from broad kinase or receptor screening panels is not readily available, the clinical safety profile supports a high degree of selectivity.

Q3: Are there any known or frequently reported off-target effects of Tivumecirnon in clinical trials?



A3: The most consistently reported treatment-related adverse event in clinical trials is asymptomatic and reversible QTc prolongation (a measure of heart rate).[5][6][7] This effect has been manageable with dose reduction and has not typically required treatment discontinuation.[5] In combination studies with pembrolizumab, the overall safety profile has been well-tolerated, with no new or unexpected safety signals attributed to an off-target mechanism.[2][8][9] Most adverse events were consistent with the known profiles of the individual agents.[3][4]

Q4: Could the observed QTc prolongation be indicative of an off-target effect?

A4: Yes, QTc prolongation can be an off-target effect, often resulting from the inhibition of the hERG potassium ion channel in the heart. While Tivumecirnon is selective for CCR4, this clinical finding suggests a potential low-level interaction with cardiac ion channels. Researchers investigating Tivumecirnon in preclinical models, especially those involving cardiac cells or tissues, should consider assays to evaluate potential effects on ion channel function.

### **Troubleshooting Guides**

Issue: An unexpected phenotype, seemingly unrelated to CCR4 signaling, is observed in our cell-based assays upon Tivumecirnon treatment.

#### **Troubleshooting Steps:**

- Confirm CCR4 Expression: First, verify that your cell model expresses CCR4. The absence
  of the primary target would strongly suggest any observed effect is off-target. Use techniques
  like RT-qPCR, western blot, or flow cytometry to confirm CCR4 expression.
- Dose-Response Analysis: Perform a detailed dose-response curve. Off-target effects often
  occur at higher concentrations than on-target effects. If the unexpected phenotype appears
  at a significantly higher concentration than that required for CCR4 inhibition, it may be an offtarget effect.
- Use a Structural Analog: If available, test a structurally similar but inactive analog of Tivumecirnon. If the analog does not produce the same phenotype, it suggests the effect is specific to the active molecule, though it could still be an on- or off-target effect.



- Rescue Experiment: Attempt to "rescue" the phenotype by activating the CCR4 pathway downstream, if possible in your system. If the phenotype persists, it is likely independent of CCR4 signaling.
- Broad-Spectrum Profiling: For a comprehensive analysis, consider performing a broadspectrum kinase or receptor screen to identify potential unintended targets.

Issue: We are concerned about the potential for cardiac liability in our preclinical models and want to investigate the QTc prolongation effect.

#### **Troubleshooting Steps:**

- In Vitro hERG Assay: The most direct way to assess the risk of QTc prolongation is to perform an in vitro patch-clamp assay on cells expressing the hERG potassium channel.
   This will determine if Tivumecirnon directly inhibits the channel and at what concentration.
- Cardiomyocyte Viability/Function Assays: Culture induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) and treat them with Tivumecirnon. Assess for changes in beating frequency, contractility, and viability.
- In Vivo ECG Monitoring: In animal models, perform electrocardiogram (ECG) monitoring after Tivumecirnon administration to directly measure the QT interval. This is the most direct in vivo correlate of the clinical finding.

### **Quantitative Data Summary**

The following table summarizes the key adverse events reported in clinical trials of Tivumecirnon in combination with Pembrolizumab, which can help guide hypotheses on potential off-target investigations.



| Adverse Event      | Frequency | Trial Context                                           | Citation(s) |
|--------------------|-----------|---------------------------------------------------------|-------------|
| QTc Prolongation   | 35.0%     | Phase 2 study in advanced or metastatic gastric cancer. | [3][4]      |
| Pruritus (Itching) | 15.0%     | Phase 2 study in advanced or metastatic gastric cancer. | [3][4]      |

Note: This data is from a combination therapy trial, and events may be attributable to either Tivumecirnon, Pembrolizumab, or the combination.

## **Experimental Protocols**

Protocol 1: Kinase Selectivity Profiling

Objective: To identify potential off-target kinase interactions of Tivumecirnon.

#### Methodology:

- Compound Preparation: Prepare a stock solution of Tivumecirnon in DMSO (e.g., 10 mM).
   Create a series of dilutions to be used in the assay, typically at a single high concentration (e.g., 1 or 10 μM) for initial screening, or a multi-point dose-response for hit validation.
- Kinase Panel Selection: Select a commercial kinase screening service that offers a broad panel of purified, active human kinases (e.g., Eurofins, Reaction Biology). A panel of >300 kinases is recommended for comprehensive profiling.
- Assay Format: The service provider will typically use a radiometric (e.g., <sup>33</sup>P-ATP) or fluorescence-based assay format. The principle is to measure the ability of Tivumecirnon to inhibit the phosphorylation of a substrate by each kinase in the panel.
- Execution:



- Each kinase is incubated with its specific substrate, ATP, and the test compound (Tivumecirnon) or vehicle control (DMSO).
- The reaction is allowed to proceed for a set time at a controlled temperature.
- The reaction is stopped, and the amount of phosphorylated substrate is quantified.
- Data Analysis:
  - Results are typically expressed as the percentage of kinase activity remaining in the presence of Tivumecirnon compared to the vehicle control.
  - $\circ$  A common threshold for a significant "hit" is >50% inhibition at a 1  $\mu$ M concentration.
  - For any identified hits, a follow-up IC<sub>50</sub> (half-maximal inhibitory concentration) determination should be performed using a 10-point dose-response curve.

Protocol 2: In Vitro hERG Patch-Clamp Assay

Objective: To determine if Tivumecirnon directly inhibits the hERG potassium channel, a common cause of drug-induced QTc prolongation.

#### Methodology:

- Cell Line: Use a mammalian cell line stably expressing the human hERG channel (e.g., HEK293-hERG).
- Electrophysiology:
  - Culture the cells on glass coverslips.
  - Use a whole-cell patch-clamp apparatus to measure ionic currents through the hERG channels.
  - A specific voltage protocol is applied to elicit the characteristic hERG current.
- Compound Application:



- After establishing a stable baseline current in an extracellular solution, apply a vehicle control (e.g., 0.1% DMSO in solution).
- Apply increasing concentrations of Tivumecirnon (e.g., 0.1, 0.3, 1, 3, 10 μM) to the cells via a perfusion system.
- At each concentration, record the hERG current after it reaches a steady state.
- Data Analysis:
  - Measure the peak tail current at each concentration.
  - Calculate the percentage of current inhibition at each concentration relative to the vehicle control.
  - $\circ$  Fit the concentration-response data to a Hill equation to determine the IC<sub>50</sub> value. An IC<sub>50</sub> < 10  $\mu$ M is often considered a potential concern.

### **Visualizations**



Click to download full resolution via product page



Caption: On-target mechanism of Tivumecirnon in the tumor microenvironment.



Click to download full resolution via product page



Caption: Logical workflow for investigating a suspected off-target effect.



Click to download full resolution via product page



Caption: Experimental workflow for off-target kinase selectivity profiling.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Hanmi Pharmaceutical Confirms 'Complete Remission' in Phase 1/2 Study of Its Innovative Selective CCR4 Antagonist | Hanmi Pharmaceutical [hanmipharm.com]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. rapt.com [rapt.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Hanmi reports positive trial data of Tivumecirnon for gastric cancer [clinicaltrialsarena.com]
- 9. tipranks.com [tipranks.com]
- To cite this document: BenchChem. [Potential off-target effects of Tivumecirnon].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830906#potential-off-target-effects-of-tivumecirnon]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.





**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com